

Spectroscopic Profile of 1-Phenylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylpropan-1-amine**

Cat. No.: **B1219004**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the primary amine, **1-phenylpropan-1-amine**. The information is presented to support research, development, and quality control activities involving this compound.

Spectral Data Summary

The following tables summarize the key spectral data for **1-phenylpropan-1-amine**, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.10	Triplet	1H	Methine proton (-CH(NH ₂)-)
~1.70	Multiplet	2H	Methylene protons (-CH ₂ -CH ₃)
~1.50	Singlet (broad)	2H	Amine protons (-NH ₂)
~0.90	Triplet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~145	Quaternary	Aromatic C (C1')
~128	Tertiary	Aromatic CH (C3'/C5')
~127	Tertiary	Aromatic CH (C4')
~126	Tertiary	Aromatic CH (C2'/C6')
~58	Tertiary	Methine C (-CH(NH ₂)-)
~30	Secondary	Methylene C (-CH ₂ -)
~10	Primary	Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3380-3300	Medium, Sharp (doublet)	N-H Stretch (asymmetric & symmetric)	Primary Amine
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium to Strong	C-H Stretch	Aliphatic (CH ₃ , CH ₂ , CH)
1600-1580	Medium	N-H Bend (Scissoring)	Primary Amine
1495, 1450	Medium to Strong	C=C Stretch	Aromatic Ring
760, 700	Strong	C-H Bend (out-of- plane)	Monosubstituted Benzene

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
135	Moderate	[M] ⁺ (Molecular Ion)
106	High	[M - C ₂ H ₅] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **1-phenylpropan-1-amine** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (0.5-0.7 mL) within a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

- Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: 3-4 seconds
 - Spectral Width: -2 to 12 ppm
- Processing: Fourier transformation of the Free Induction Decay (FID) signal, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

- Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay: 2-5 seconds
 - Acquisition Time: 1-2 seconds
 - Spectral Width: 0 to 200 ppm

- Processing: Fourier transformation, phase and baseline correction. The solvent signal (e.g., CDCl_3 at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

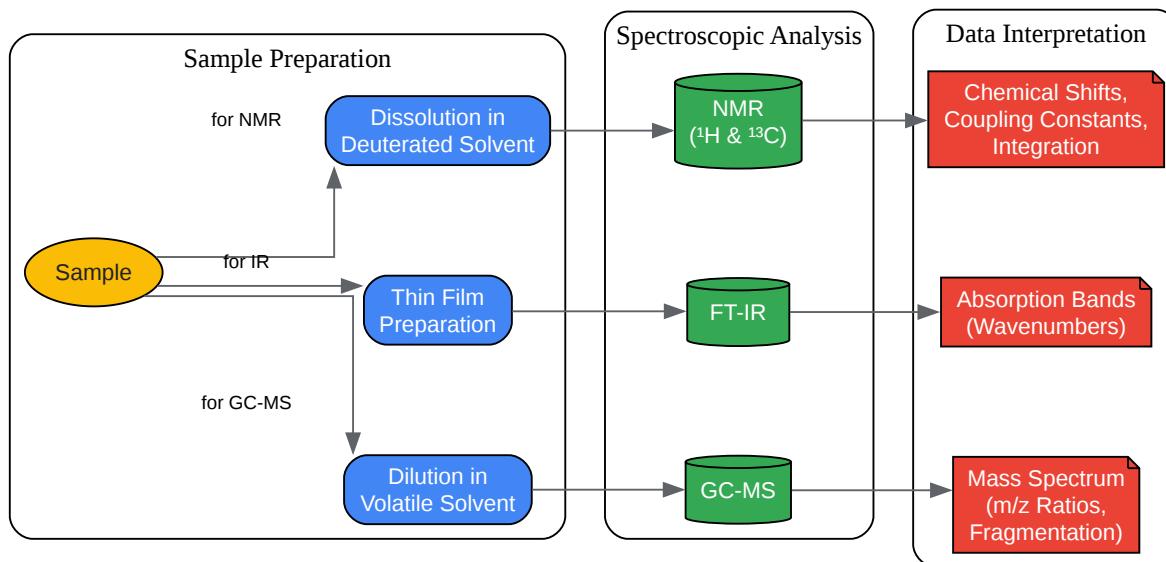
Sample Preparation: As **1-phenylpropan-1-amine** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

FT-IR Spectroscopy Protocol:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **1-phenylpropan-1-amine** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Ionization is typically achieved by Electron Ionization (EI) at 70 eV.


GC-MS Protocol:

- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.
 - Final hold: 2-5 minutes.
- MS Parameters:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1-phenylpropan-1-amine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylpropan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219004#1-phenylpropan-1-amine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1219004#1-phenylpropan-1-amine-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com